N-Methyl-1,2,4-triazin-3-amine
Overview
Description
N-Methyl-1,2,4-triazin-3-amine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of nitrogen atoms in the ring structure imparts unique chemical properties to these compounds, making them valuable in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl-1,2,4-triazin-3-amine can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with methylamine under controlled conditions. The reaction typically proceeds in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with methylamine groups. The reaction is carried out at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly common in industrial production.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace the methylamine group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed:
Oxidation: Formation of triazine oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazines with various functional groups.
Scientific Research Applications
N-Methyl-1,2,4-triazin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the production of dyes, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of N-Methyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects. The compound’s ability to form stable complexes with metal ions also contributes to its diverse biological activities.
Comparison with Similar Compounds
N-Methyl-1,2,4-triazin-3-amine can be compared with other triazine derivatives, such as:
1,3,5-Triazine: Known for its use in herbicides and resins.
2,4,6-Trichloro-1,3,5-triazine: Widely used in the synthesis of reactive dyes.
Melamine: Utilized in the production of melamine resins and laminates.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
N-methyl-1,2,4-triazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c1-5-4-6-2-3-7-8-4/h2-3H,1H3,(H,5,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXGABQLISIABB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498145 | |
Record name | N-Methyl-1,2,4-triazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00498145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65915-07-3 | |
Record name | N-Methyl-1,2,4-triazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00498145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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